5-Nitro-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]-3-phenyl-1H-indole-2-carbohydrazide
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Overview
Description
5-Nitro-N’-[(E)-[4-(pentyloxy)phenyl]methylidene]-3-phenyl-1H-indole-2-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-N’-[(E)-[4-(pentyloxy)phenyl]methylidene]-3-phenyl-1H-indole-2-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5-nitro-3-phenyl-1H-indole-2-carbohydrazide with 4-(pentyloxy)benzaldehyde under acidic or basic conditions to form the desired product. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-N’-[(E)-[4-(pentyloxy)phenyl]methylidene]-3-phenyl-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The pentyloxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or sodium dithionite.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can yield a variety of functionalized indole derivatives.
Scientific Research Applications
5-Nitro-N’-[(E)-[4-(pentyloxy)phenyl]methylidene]-3-phenyl-1H-indole-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 5-Nitro-N’-[(E)-[4-(pentyloxy)phenyl]methylidene]-3-phenyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole moiety can interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-N-(4-(5-nitro-2-(pentyloxy)benzoyl)amino)phenyl-2-(pentyloxy)benzamide: Another indole derivative with similar structural features.
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: A Schiff base hydrazone with comparable functional groups
Uniqueness
5-Nitro-N’-[(E)-[4-(pentyloxy)phenyl]methylidene]-3-phenyl-1H-indole-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-nitro-N-[(E)-(4-pentoxyphenyl)methylideneamino]-3-phenyl-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c1-2-3-7-16-35-22-13-10-19(11-14-22)18-28-30-27(32)26-25(20-8-5-4-6-9-20)23-17-21(31(33)34)12-15-24(23)29-26/h4-6,8-15,17-18,29H,2-3,7,16H2,1H3,(H,30,32)/b28-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMTVRHRHQPXAQ-MTDXEUNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=NNC(=O)C2=C(C3=C(N2)C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C3=C(N2)C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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